POLYETHYLHYDROSILOXANE POLYETHYLHYDROSILOXANE
Brand Name: Vulcanchem
CAS No.: 24979-95-1
VCID: VC0218403
InChI:
SMILES:
Molecular Formula:
Molecular Weight: 0

POLYETHYLHYDROSILOXANE

CAS No.: 24979-95-1

Cat. No.: VC0218403

Molecular Formula:

Molecular Weight: 0

* For research use only. Not for human or veterinary use.

POLYETHYLHYDROSILOXANE - 24979-95-1

Specification

CAS No. 24979-95-1
Molecular Weight 0

Introduction

Chemical Structure and Properties

Molecular Structure

The fundamental structure of PMHS consists of a siloxane backbone (Si-O-Si) with methyl groups (CH3) and hydrogen atoms directly bonded to silicon atoms. The general structural representation is -(CH3(H)Si-O)- . This particular arrangement confers PMHS with distinctive chemical reactivity, particularly attributed to the reactive Si-H bonds that can participate in numerous chemical transformations.

Various structural variants of PMHS have been synthesized and characterized, including:

  • Linear PMHS terminated with trimethylsiloxy end groups Me3SiO0.5 (M)

  • Branched PMHS containing triple branching units MeSiO1.5 (T)

  • PMHS with quadruple branching units SiO2/2 (Q)

  • Copolymers containing both Me2SiO (D) and MeHSiO (DH) building units

Physical Properties

PMHS exhibits a range of distinctive physical properties that contribute to its utility across various applications. These properties are summarized in Table 1.

PropertyValueReference
Physical stateColorless liquid
Melting point<-60°C
Boiling point142°C
Density1.006 g/mL at 25°C
Specific gravity0.98
Viscosity15-40 mPa·s at 20°C
Vapor pressure38 hPa at 20°C
Flash point204°C
pH7 (in H2O)

The dynamic viscosities of specially prepared branched PMHS variants have been measured in the range of 8-30 cP, which is attributed to their presumed globular structure . For trimethylsilyl-terminated PMHS, viscosities typically range from 15-25 cSt and 25-35 cSt for different commercial grades .

Chemical Properties

PMHS possesses several key chemical properties that determine its behavior and applications:

Synthesis Methods

Hydrolytic Polycondensation

The primary method for synthesizing PMHS is hydrolytic polycondensation of appropriate chlorosilanes. The general procedure involves:

  • Hydrolysis of methyldichlorosilane (MeHSiCl2)

  • Heating the resultant mixture of cyclic silanes (60-150°C) in the presence of hexamethyldisiloxane to generate linear polysiloxanes

For branched polymethylhydrosiloxanes with statistical structures (b-r-PMHS), synthesis is accomplished through hydrolytic polycondensation of appropriate chlorosilanes in diethyl ether medium at temperatures below 0°C. Following synthesis, volatile low molecular weight siloxanes are typically removed by vacuum distillation at 125-150°C. The yields of this process range from 57-84% by weight .

Advanced Synthesis Methods

Researchers have developed specialized methods for synthesizing structurally defined PMHS variants:

  • Sequential Polycondensation: A "one-pot" method leading to homological series of new PDMS-block-PMHS polymers with controlled structures .

  • Polymerization of Cyclic Precursors: Poly(1-hydro-1,3,3,5,5-pentamethyltrisiloxane) with a regular chain structure can be synthesized by polymerization of pentamethylcyclotrisiloxane (c-D2DH) in tetrahydrofuran (THF) at low temperatures (-79°C) using Ph2Si(OLi)2 as a catalyst .

  • Specialized Branched Structures: PMHS containing quadruple branching units (Q) can be prepared by incorporating tetraethyl orthosilicate (TEOS) in the hydrolytic polycondensation reaction, yielding products with calculated molecular weights (Mn) ranging from 2440-6310 g/mol .

Applications and Uses

PMHS finds applications across multiple fields due to its unique properties:

Reducing Agent in Organic Chemistry

PMHS serves as a mild and stable reducing agent in organic synthesis:

  • Reduction of Functional Groups: PMHS efficiently transfers hydrides to metal centers and reduces various functional groups including:

    • Esters to alcohols

    • Aldehydes and ketones

    • Phosphine oxides to phosphines

  • Catalytic Systems: PMHS is utilized in various catalytic systems, such as:

    • Titanocene-catalyzed hydrosilylation of epoxides, where PMHS acts as a sustainable terminal reductant and hydrogen atom donor

    • Reduction of esters to alcohols catalyzed by titanocene dichloride in combination with n-BuLi or EtMgBr

    • Reduction of phosphine oxides to phosphines catalyzed by Ti(O-i-Pr)4

  • Greener Alternative: PMHS is considered an environmentally benign reducing agent, making it an attractive alternative to more expensive or hazardous silanes or siloxanes in sustainable chemistry applications .

Waterproofing Applications

PMHS is extensively used as a waterproofing agent due to its hydrophobic properties:

  • Building Materials: It is used for hydrophobic treatment of mineral building materials such as clay products (facing bricks, roofing tiles), aerated concrete, plasterboard, and light fillers (perlite, vermiculite) .

  • Protective Coatings: PMHS can be converted into films to produce resilient waterproof coatings on various materials using metal salt catalysts at low temperatures .

  • Diverse Material Treatment: It serves as a waterproofing agent for textiles, glass, pottery, paper, leather, metal, cement, and marble .

Other Industrial Applications

Additional applications of PMHS include:

  • Insulation: Used as an insulator and cross-linker for paper products .

  • Moisture Damage Prevention: Its high vapor permeability allows materials to "breathe" while preventing damage due to moisture, mildew, and rust development .

  • Polymer Composites: PMHS can be incorporated into polymer blends to improve properties for membrane separation applications .

Recent Research Developments

Recent research has focused on expanding the applications of PMHS and improving its performance in various processes:

Sustainable Catalysis

Research has demonstrated that PMHS can serve as a sustainable terminal reductant in titanocene-catalyzed reactions. Compared to other silanes such as phenylsilane (PhSiH3) and methylphenylsilane (Ph(Me)SiH2), PMHS has been shown to be:

  • More sustainable and cost-effective

  • More efficient in providing higher diastereoselectivity in epoxide reduction

This is particularly valuable for preparing alcohols via a two-step sequence for the anti-Markovnikov addition of water to olefins, which is superior to hydroboration oxidation methods because:

  • Epoxides can be readily prepared on a large scale

  • PMHS and similar silanes are typically less toxic and dangerous than boranes

Characterization Techniques

Advanced analytical techniques have been employed to characterize PMHS and its derivatives:

  • Spectroscopic Analysis: FTIR, 1H-NMR, and 29Si-NMR spectroscopy are used to determine the structural composition of PMHS variants .

  • Molecular Weight Determination: Size exclusion chromatography (SEC) in toluene solution has been used to analyze the molecular masses and molecular mass distribution of polysiloxanes, revealing molecular weights (Mn) ranging from 2440-6310 g/mol and polydispersities (Mw/Mn) between 2.0-2.8 for branched PMHS containing Q units .

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